An In-Depth Technical Guide to 3-Chloro-3'-fluorobenzophenone: Properties, Synthesis, and Applications in Modern Research
An In-Depth Technical Guide to 3-Chloro-3'-fluorobenzophenone: Properties, Synthesis, and Applications in Modern Research
Introduction
In the landscape of modern chemical synthesis and drug discovery, the utility of a molecule is often defined by its structural features and reactive potential. Halogenated benzophenones have emerged as a class of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a wide range of biological targets.[1] This guide focuses on 3-Chloro-3'-fluorobenzophenone, a diaryl ketone whose strategic halogenation offers a unique combination of physicochemical properties and synthetic versatility.
The presence of both chlorine and fluorine atoms on the distinct phenyl rings significantly influences the molecule's electronic character, lipophilicity, and metabolic stability.[2] These attributes make it an exceptionally valuable building block for medicinal chemists aiming to develop novel therapeutics. This document provides a comprehensive technical overview of 3-Chloro-3'-fluorobenzophenone, covering its core chemical properties, spectroscopic signature, a validated synthetic protocol with mechanistic insights, and its potential applications as a cornerstone for innovation in research and development.
PART 1: Molecular Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in any experimental setting. 3-Chloro-3'-fluorobenzophenone is identified by the following key descriptors.
| Identifier | Value | Source |
| CAS Number | 75762-57-1 | [3] |
| IUPAC Name | (3-chlorophenyl)-(3-fluorophenyl)methanone | [3] |
| Molecular Formula | C₁₃H₈ClFO | [3] |
| Molecular Weight | 234.65 g/mol | Calculated |
| Canonical SMILES | O=C(C1=CC=CC(F)=C1)C1=CC=CC(Cl)=C1 | [3] |
| InChI Key | SDMZTGGMWKCDDG-UHFFFAOYSA-N | [3] |
The macroscopic properties of the compound dictate its handling, storage, and use in reactions. While extensive experimental data for this specific molecule is not widely published, the following table summarizes known information and provides context based on structurally similar benzophenones.[4]
| Property | Value / Expected Value | Notes |
| Appearance | Expected to be an off-white to yellow crystalline powder. | Based on analogous compounds like 3-Chlorobenzophenone.[4] |
| Melting Point | Not widely reported. Similar compounds melt in the 70-100 °C range. | Experimental determination is required for accurate assessment. |
| Boiling Point | Not reported; expected to be >300 °C at atmospheric pressure. | High boiling point is characteristic of diaryl ketones. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone). | The nonpolar aromatic structure governs its solubility profile. |
PART 2: Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a researcher synthesizing or using 3-Chloro-3'-fluorobenzophenone, the following spectral features are anticipated:
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¹H NMR: The spectrum will be complex, showing multiplets in the aromatic region (approx. 7.2-7.8 ppm). The integration of this region should correspond to 8 protons. The specific splitting patterns are influenced by both chloro- and fluoro-substituents.
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¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 195 ppm.[5] The carbon atoms bonded to fluorine will exhibit coupling (C-F coupling).
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¹⁹F NMR: A single resonance is expected, characteristic of the aryl-fluoride environment.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1650-1670 cm⁻¹ is the defining characteristic of the diaryl ketone C=O stretch. Additional bands will be present in the aromatic C-H and C=C regions.
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Mass Spectrometry (MS): The molecular ion (M⁺) peak will appear at m/z ≈ 234. A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the natural isotopic abundance of ³⁷Cl, confirming the presence of a single chlorine atom.
PART 3: Synthesis and Mechanistic Insights
While Friedel-Crafts acylation is a classic method for synthesizing benzophenones, it can lead to isomeric mixtures with halogenated substrates. A more controlled and modern approach involves an organometallic addition to an aldehyde followed by oxidation. The following protocol is adapted from a similar, high-yield procedure for creating unsymmetrical ketones.[6]
Experimental Protocol: One-Pot Synthesis via Organolithium Intermediate
This protocol describes the synthesis from 1-bromo-3-chlorobenzene and 3-fluorobenzaldehyde.
Causality Behind Choices:
-
Organolithium vs. Grignard: n-Butyllithium provides rapid and clean metal-halogen exchange at low temperatures, often with fewer side reactions than Grignard formation for less reactive aryl halides.
-
Low Temperature (-78 °C): This temperature (achieved with a dry ice/acetone bath) is critical to prevent the highly reactive organolithium intermediate from reacting with the solvent (THF) or other electrophiles prematurely.
-
In-situ Oxidation: Using iodine and a base (K₂CO₃) in tert-butanol provides a robust and relatively mild method to oxidize the secondary alcohol formed after the addition step directly to the ketone without requiring isolation of the alcohol intermediate.
Step-by-Step Methodology:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-3-chlorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Formation of Organolithium: The solution is cooled to -78 °C. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the 3-chlorophenyllithium reagent.
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Carbonyl Addition: A solution of 3-fluorobenzaldehyde (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to stir at -78 °C for 1 hour, then slowly warmed to room temperature.
-
Solvent Removal: The solvent is removed under reduced pressure.
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Oxidation: To the crude residue, add tert-butanol, iodine (I₂, 1.6 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction Completion: The mixture is heated to reflux and stirred for 3-4 hours, monitoring by TLC until the alcohol intermediate is consumed.
-
Workup and Purification: The reaction is cooled to room temperature and quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The mixture is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Chloro-3'-fluorobenzophenone.
Visualization of the Synthetic Workflow
Caption: One-pot synthesis of 3-Chloro-3'-fluorobenzophenone.
PART 4: Chemical Reactivity and Applications in Drug Discovery
The true value of 3-Chloro-3'-fluorobenzophenone lies in its potential as a versatile intermediate. Its reactivity is centered around the ketone and the two halogenated aromatic rings.
-
Carbonyl Group Reactivity: The ketone can undergo a variety of standard transformations, including reduction to a secondary alcohol (diphenylmethanol derivative), reductive amination to form a diarylmethylamine, or conversion to an oxime. These reactions allow for the introduction of new functional groups and stereocenters.
-
Aromatic Ring Reactivity: The chloro and fluoro substituents provide distinct handles for advanced synthetic modifications. While aryl chlorides are less reactive than bromides or iodides in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), modern catalyst systems have made these transformations more accessible. The fluorine atom is generally inert to these conditions, allowing for selective functionalization at the chlorine position.
The Role of Halogens in Medicinal Chemistry: The inclusion of chlorine and fluorine is a deliberate strategy in drug design.[7]
-
Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the half-life of a drug.
-
Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes.
-
Binding Interactions: Both chlorine and fluorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly improve binding affinity and selectivity.
This compound is therefore an ideal starting point for generating a library of diverse molecules for high-throughput screening.
Visualization of the Privileged Scaffold Concept
Caption: Application of the core scaffold to generate diverse compounds.
PART 5: Safety and Handling
As a research chemical, 3-Chloro-3'-fluorobenzophenone must be handled with appropriate precautions.
-
GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is harmful or an irritant.[3]
-
Hazard Statement: H302 - Harmful if swallowed.[3]
-
-
Precautionary Measures:
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
3-Chloro-3'-fluorobenzophenone is more than a simple diaryl ketone; it is a strategically designed chemical tool. Its distinct halogenation pattern provides a stable, yet highly versatile, scaffold for synthetic elaboration. The insights into its synthesis and reactivity presented in this guide underscore its utility for researchers in medicinal chemistry, materials science, and organic synthesis. By leveraging this building block, scientists are well-equipped to construct novel molecular architectures, enabling the exploration of new chemical space and the discovery of next-generation therapeutics and functional materials.
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